molecular formula C24H18N4O B3013130 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795303-40-0

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B3013130
CAS No.: 1795303-40-0
M. Wt: 378.435
InChI Key: KLISNGJABOKZNB-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C24H18N4O and its molecular weight is 378.435. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties A study by Hamdouchi et al. (1999) synthesized a series of compounds structurally related to Enviroxime, including imidazo[1,2-a]pyridines, to test as antirhinovirus agents. The research highlighted the potential of these compounds in the context of antiviral properties (Hamdouchi et al., 1999).

Mechanistic Studies in Organic Chemistry Gaber and Taib (2016) conducted mechanistic studies on the thermolysis of N-arylbenzamidoximes, yielding products like imidazo[1,2-a]pyridine derivatives. This research provides insight into the chemical behavior and transformation of these compounds under specific conditions (Gaber & Taib, 2016).

Antibacterial Activity Budumuru, Golagani, and Kantamreddi (2018) focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity. This study demonstrates the potential use of these compounds in developing antibacterial agents (Budumuru et al., 2018).

Antimicrobial and Antifungal Properties Jafar et al. (2010) synthesized novel benzimidazole derivatives, including compounds structurally related to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, and studied their antimicrobial activity. This indicates the utility of these compounds in antimicrobial applications (Jafar et al., 2010).

Antipsychotic Potential A study by Thurkauf et al. (1995) explored the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents. These compounds were tested for dopamine D2 receptor binding, indicating their potential application in psychiatric medicine (Thurkauf et al., 1995).

Melatonin Receptor Binding Research by El Kazzouli et al. (2011) involved the design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands, indicating their relevance in studies related to sleep and circadian rhythms (El Kazzouli et al., 2011).

Antimycobacterial Activity Lv et al. (2017) reported on the synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their considerable activity against drug-sensitive and resistant strains of tuberculosis, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Future Directions

The future directions in the research of compounds containing an imidazo[1,2-a]pyridine moiety involve the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c29-24(18-10-12-19(13-11-18)27-14-5-6-15-27)26-21-8-2-1-7-20(21)22-17-28-16-4-3-9-23(28)25-22/h1-17H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLISNGJABOKZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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